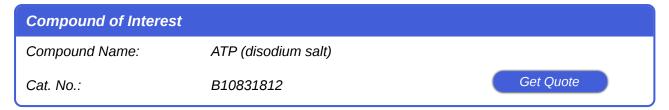


Application Notes and Protocols: ATP Disodium Salt in Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP), a ubiquitous intracellular energy currency, also functions as a critical extracellular signaling molecule in the nervous system.[1][2] As a neurotransmitter and neuromodulator, ATP mediates a wide array of physiological and pathological processes through the activation of purinergic receptors.[1][2][3] The disodium salt of ATP is a stable, soluble form commonly utilized in neuroscience research to investigate these roles.[4] These application notes provide an overview of the key applications of ATP disodium salt in neuroscience and detailed protocols for its use in fundamental experimental paradigms.

Extracellular ATP is involved in synaptic transmission, glial cell communication, and responses to neuronal injury and inflammation.[1][5] It activates two main families of purinergic receptors: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G-protein coupled receptors).[1][6] The diverse subtypes of these receptors mediate a range of cellular responses, making ATP a crucial target for understanding neurological function and developing novel therapeutics.

Key Applications in Neuroscience

 Activation of Purinergic Receptors: ATP disodium salt is a potent agonist for most P2X and several P2Y receptor subtypes, enabling the study of their activation and downstream signaling cascades.[7]



- Synaptic Transmission and Plasticity: Researchers use ATP disodium salt to investigate its
 role in modulating synaptic strength and plasticity in various brain regions.
- Neuron-Glia Communication: ATP is a key signaling molecule in the communication between neurons and glial cells, including astrocytes and microglia.[1][5][8] Exogenous application of ATP disodium salt helps to elucidate these complex interactions.
- Neuroinflammation and Neuropathic Pain: ATP is released in response to tissue damage and inflammation, playing a significant role in neuroinflammatory processes and the generation of pain signals.[1]
- Modeling Neurological Disorders: Dysregulation of purinergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, stroke, and Alzheimer's disease.[1][9]

Data Presentation: In Vitro and In Vivo Applications

The following tables summarize quantitative data from representative studies utilizing ATP disodium salt.

Table 1: In Vitro Electrophysiology & Cell Culture Applications



Application	Preparation	ATP Disodium Salt Concentration	Key Findings	Reference
P2X Receptor Activation	Rat Area Postrema Neurons	500 μΜ	Induced inward currents and increased intracellular Ca2+.	[10]
Neuron-Glia Signaling	Sensory Neuron & Schwann Cell Co-culture	Not specified, released by neuronal activity	Enhanced the release and transfer of Schwann cell-derived extracellular vesicles to neurons.	[11]
Pro-inflammatory Response	Human Urinary Tract Epithelial Cells	100 μM (as ATP- γ-S)	Induced IL-8 release, suggesting a role in the innate immune response.	[6]
Glial Cell H+ Flux	Cultured Cortical and Hippocampal Astrocytes	100 μΜ	Mediated an increase in extracellular H+ flux.	[12]

Table 2: In Vivo Applications



Application	Model	ATP Disodium Salt Administration	Key Findings	Reference
In Vivo Imaging of Extracellular ATP	Living Mice Cortex	Local injection	Elicited a measurable increase in a fluorescent ATP sensor's signal.	[13][14]
P2X7 Receptor Activation	Lungs of Living Mice	Intranasal delivery	Enhanced the uptake of a fluorescent dye in a P2X7-dependent manner.	[15]

Experimental Protocols Protocol 1: Preparation of ATP Disodium Salt Stock Solution

- Materials:
 - ATP disodium salt (powder form)
 - Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline)
 - Sterile microcentrifuge tubes
 - Vortex mixer
 - Sterile filter (0.22 μm)
- Procedure:
 - On a calibrated analytical balance, weigh the desired amount of ATP disodium salt powder.



- 2. Dissolve the powder in the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
- 3. Gently vortex the solution until the ATP disodium salt is completely dissolved.
- 4. Sterile-filter the stock solution using a 0.22 μm syringe filter into a new sterile microcentrifuge tube.
- 5. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- 6. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.

Protocol 2: In Vitro Application on Neuronal Cell Cultures

- Materials:
 - Cultured neurons or glial cells on coverslips or in multi-well plates.
 - Physiological salt solution (e.g., HEPES-buffered saline: 50 mM HEPES, 125 mM NaCl,
 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM glucose; pH 7.4).[13]
 - ATP disodium salt stock solution.
 - Incubator (37°C, 5% CO₂).
- Procedure:
 - Prepare the desired final concentration of ATP disodium salt by diluting the stock solution in the physiological salt solution.
 - 2. Remove the culture medium from the cells.
 - 3. Gently wash the cells two to three times with the pre-warmed physiological salt solution.
 - 4. Add the ATP disodium salt-containing solution to the cells.



- 5. Incubate the cells for the desired duration to observe the cellular response (e.g., changes in intracellular calcium, membrane potential, or protein phosphorylation).
- 6. Proceed with the desired downstream analysis (e.g., calcium imaging, patch-clamp electrophysiology, or biochemical assays).

Protocol 3: Brain Slice Electrophysiology

- Materials:
 - Acute brain slices prepared from rodents.
 - Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.[16]
 - Recording chamber for brain slices.
 - Patch-clamp electrophysiology setup.
 - o ATP disodium salt stock solution.

Procedure:

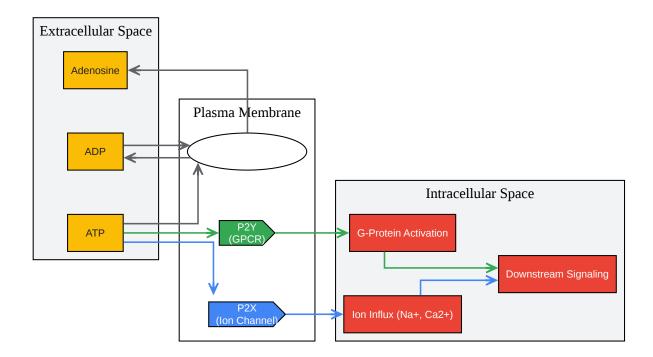
- Prepare acute brain slices according to standard protocols and allow them to recover in a holding chamber with oxygenated aCSF for at least one hour.[16]
- 2. Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
- 3. Obtain a whole-cell patch-clamp recording from a neuron of interest.
- 4. Establish a stable baseline recording.
- 5. Prepare the desired final concentration of ATP disodium salt in aCSF.
- 6. Switch the perfusion to the aCSF containing ATP disodium salt.
- 7. Record the changes in neuronal activity (e.g., membrane potential, postsynaptic currents) in response to ATP application.



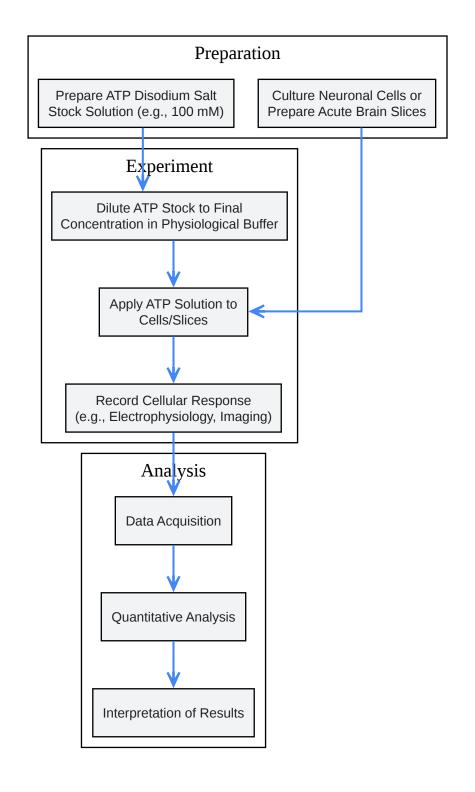
8. Wash out the ATP by switching the perfusion back to the control aCSF and observe the recovery of the neuron.

Visualizations Signaling Pathways









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